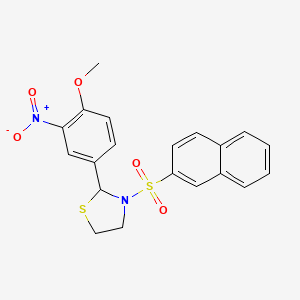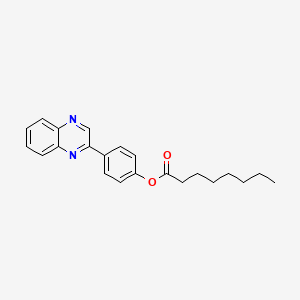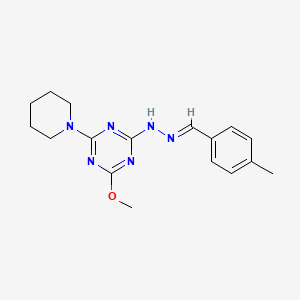![molecular formula C28H27N3O7 B11540479 (9E)-2,4,7-trinitro-9-[4-(octyloxy)benzylidene]-9H-fluorene](/img/structure/B11540479.png)
(9E)-2,4,7-trinitro-9-[4-(octyloxy)benzylidene]-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9E)-2,4,7-trinitro-9-[4-(octyloxy)benzylidene]-9H-fluorene is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and a benzylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-2,4,7-trinitro-9-[4-(octyloxy)benzylidene]-9H-fluorene typically involves multiple steps, starting with the preparation of the fluorene core. The introduction of nitro groups is usually achieved through nitration reactions, which require careful control of temperature and the use of strong acids like nitric acid and sulfuric acid. The benzylidene moiety is introduced through a condensation reaction with an appropriate aldehyde, in this case, 4-(octyloxy)benzaldehyde. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous reagents involved in the nitration process. Continuous flow reactors might be employed to improve efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(9E)-2,4,7-trinitro-9-[4-(octyloxy)benzylidene]-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives or other substituted products depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology and Medicine: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Industry: Could be used in the production of dyes, pigments, or other specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications and undergoes keto-enol tautomerism.
Acetylacetone: Another compound with similar reactivity due to its diketone structure.
Diketene: Used in the synthesis of various organic compounds, similar to the role of (9E)-2,4,7-trinitro-9-[4-(octyloxy)benzylidene]-9H-fluorene in synthetic chemistry.
Uniqueness
This compound is unique due to its combination of multiple nitro groups and a benzylidene moiety, which confer specific reactivity and potential applications that are distinct from simpler compounds like ethyl acetoacetate or acetylacetone. Its structure allows for a range of chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C28H27N3O7 |
|---|---|
Poids moléculaire |
517.5 g/mol |
Nom IUPAC |
(9E)-2,4,7-trinitro-9-[(4-octoxyphenyl)methylidene]fluorene |
InChI |
InChI=1S/C28H27N3O7/c1-2-3-4-5-6-7-14-38-22-11-8-19(9-12-22)15-24-25-16-20(29(32)33)10-13-23(25)28-26(24)17-21(30(34)35)18-27(28)31(36)37/h8-13,15-18H,2-7,14H2,1H3/b24-15+ |
Clé InChI |
IVVCRKBYYVJDPL-BUVRLJJBSA-N |
SMILES isomérique |
CCCCCCCCOC1=CC=C(C=C1)/C=C/2\C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Ethoxyphenyl)-N-({N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11540398.png)


![3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540421.png)
![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11540435.png)
![4-(4-benzylpiperidin-1-yl)-6-{(2E)-2-[4-(dimethylamino)-3-nitrobenzylidene]hydrazinyl}-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B11540446.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11540454.png)
![(2Z)-5-amino-2-(2-chloro-6-fluorobenzylidene)-7-(2-chloro-6-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11540460.png)
![4-Chloro-2-[(E)-[(2,5-dimethoxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11540464.png)
![2,4-dichloro-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540484.png)
![methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoate](/img/structure/B11540492.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11540495.png)
![N'-Cyclohexylidene-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B11540497.png)

